1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a thiophene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a Grignard reaction or a Suzuki coupling reaction.
Attachment of the Sulfonamide Group: This step involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its diverse functional groups.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites, while the sulfonamide group can interact with amino acid residues. The thiophene moiety may enhance the compound’s binding affinity through π-π interactions.
Comparison with Similar Compounds
- 1-(2-hydroxy-2-(phenyl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-hydroxy-2-(furan-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide
Comparison: 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the thiophene ring, which can confer different electronic properties and reactivity compared to similar compounds with phenyl or furan rings. This uniqueness may result in distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S2/c18-28(25,26)13-5-3-12(4-6-13)7-8-19-17(24)14-10-22(21-20-14)11-15(23)16-2-1-9-27-16/h1-6,9-10,15,23H,7-8,11H2,(H,19,24)(H2,18,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQUNEIXZCPSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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